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Compound of Interest

Compound Name: Oxazolidine, 2-methyl-2-phenyl-

Cat. No.: B3055594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-

methyl-2-phenyl-oxazolidine. The document details predicted spectroscopic data based on the

analysis of related compounds and established principles of spectroscopic interpretation. It also

includes comprehensive experimental protocols for acquiring such data, aimed at professionals

in research and drug development.

Chemical Structure and Overview
2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound belonging to the oxazolidine family.

Its structure consists of a five-membered ring containing both nitrogen and oxygen atoms,

substituted at the 2-position with both a methyl and a phenyl group. This structure is of interest

in medicinal chemistry and organic synthesis due to the prevalence of the oxazolidine core in

various biologically active molecules.

Figure 1. Chemical Structure of 2-Methyl-2-Phenyl-Oxazolidine

Predicted Spectroscopic Data
Due to the limited availability of published spectra specifically for 2-methyl-2-phenyl-

oxazolidine, the following data tables are based on predicted values derived from spectral data

of analogous structures and general principles of spectroscopy.

¹H NMR Spectroscopy Data (Predicted)
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Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (at C2) 1.6 - 1.8 Singlet 3H

-CH₂- (at C5) 3.8 - 4.2 Multiplet 2H

-CH₂- (at C4) 3.0 - 3.4 Multiplet 2H

N-H 1.5 - 2.5 (broad) Singlet 1H

Phenyl-H 7.2 - 7.5 Multiplet 5H

Note: The solvent used for NMR analysis will affect the chemical shifts, particularly for the N-H

proton.

¹³C NMR Spectroscopy Data (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

Carbon Predicted Chemical Shift (δ, ppm)

-CH₃ (at C2) 25 - 30

C-2 95 - 105

C-4 45 - 55

C-5 65 - 75

Phenyl C-ipso 140 - 150

Phenyl C-ortho 125 - 130

Phenyl C-meta 128 - 132

Phenyl C-para 127 - 131

Infrared (IR) Spectroscopy Data (Predicted)
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Table 3: Predicted IR Absorption Bands for 2-Methyl-2-Phenyl-Oxazolidine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-N Stretch 1180 - 1360 Medium

C-O Stretch 1000 - 1300 Strong

Mass Spectrometry (MS) Data (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-2-Phenyl-Oxazolidine

m/z Predicted Fragment

177 [M]⁺ (Molecular Ion)

162 [M - CH₃]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of

2-methyl-2-phenyl-oxazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Transfer solution to an NMR tube.

Place NMR tube in the spectrometer.

Lock on the deuterium signal and shim the magnetic field.

Acquire ¹H NMR spectrum.

Acquire ¹³C NMR spectrum.

Fourier transform the Free Induction Decay (FID).

Phase the spectrum and correct the baseline.

Calibrate the chemical shift scale using the solvent peak or TMS.

Integrate the peaks in the ¹H spectrum.

Click to download full resolution via product page

Figure 2. Experimental Workflow for NMR Spectroscopy
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A sample of approximately 5-10 mg of 2-methyl-2-phenyl-oxazolidine is dissolved in a suitable

deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The

spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H

NMR.[1] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-

to-noise ratio.[2] The data is then processed by Fourier transformation, phasing, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film)

Data Acquisition

Data Processing

Dissolve a small amount of sample in a volatile solvent (e.g., CH₂Cl₂).

Apply a drop of the solution to a salt plate (e.g., KBr).

Allow the solvent to evaporate, leaving a thin film.

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum.

Acquire the sample spectrum.

Subtract the background spectrum from the sample spectrum.

Identify and label the major absorption peaks.

Click to download full resolution via product page

Figure 3. Experimental Workflow for FT-IR Spectroscopy
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For a solid sample, a thin film can be prepared by dissolving a small amount of the compound

in a volatile solvent, applying a drop to a salt plate (e.g., KBr or NaCl), and allowing the solvent

to evaporate.[4][5] Alternatively, a KBr pellet can be prepared by grinding the sample with dry

KBr and pressing the mixture into a disc.[6] The spectrum is recorded using a Fourier

Transform Infrared (FT-IR) spectrometer.[7] A background spectrum of the empty sample

compartment is typically recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
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Sample Preparation

Mass Analysis

Data Processing

Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile).

Dilute the solution to an appropriate concentration (e.g., 1 mg/mL).

Introduce the sample into the ion source (e.g., via direct infusion or GC/LC).

Ionize the sample (e.g., using Electron Impact - EI).

Separate the ions based on their mass-to-charge ratio (m/z).

Detect the separated ions.

Generate a mass spectrum (plot of ion intensity vs. m/z).

Identify the molecular ion and major fragment peaks.

Click to download full resolution via product page

Figure 4. Experimental Workflow for Mass Spectrometry
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A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.[8]

Electron Impact (EI) is a common ionization technique for this type of molecule, which involves

bombarding the sample with a high-energy electron beam.[9] This causes the molecule to

ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-

to-charge (m/z) ratio and detected.[10] The resulting mass spectrum provides information about

the molecular weight and the structure of the fragments.[11]

Conclusion
The spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine can be effectively

achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While

experimental data for this specific compound is not readily available in the literature, this guide

provides a comprehensive set of predicted data and detailed experimental protocols to enable

its thorough analysis. These spectroscopic techniques, when used in conjunction, provide a

powerful toolkit for the structural elucidation and purity assessment of 2-methyl-2-phenyl-

oxazolidine, which is crucial for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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